{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol
Overview
Description
{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol is an organic compound characterized by its complex structure, which includes an iodine atom, a methoxy group, and a nitrobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Iodination: Introduction of the iodine atom into the aromatic ring.
Methoxylation: Addition of the methoxy group.
Benzylation: Attachment of the nitrobenzyl group through an ether linkage.
Reduction: Conversion of intermediate compounds to the final methanol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid or aldehyde.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange reactions involving the iodine atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogen exchange using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of different halogenated derivatives.
Scientific Research Applications
{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and iodine groups may also play roles in modulating the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
{3-iodo-5-methoxyphenyl}methanol: Lacks the nitrobenzyl group, resulting in different reactivity and applications.
{3-nitro-5-methoxy-4-[(3-iodobenzyl)oxy]phenyl}methanol: Similar structure but with different positioning of the iodine and nitro groups.
Uniqueness
{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol is unique due to the specific combination and positioning of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
[3-iodo-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO5/c1-21-14-7-11(8-18)6-13(16)15(14)22-9-10-3-2-4-12(5-10)17(19)20/h2-7,18H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHXGZMHJQYQFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)I)OCC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.